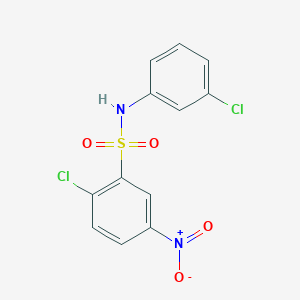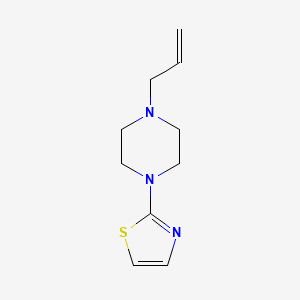
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine, also known as DBS-M, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine exerts its anti-cancer properties by inhibiting the activity of certain enzymes involved in cell division. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a linker between metal ions, forming a porous framework that can selectively adsorb gases. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a chiral ligand, facilitating the formation of chiral catalysts.
Biochemical and Physiological Effects:
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, further studies are needed to determine the exact biochemical and physiological effects of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its relatively complex synthesis method, which may limit its scalability for industrial applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine. In medicinal chemistry, further studies are needed to determine the exact mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine and its potential as an anti-cancer drug. In material science, further studies are needed to explore the potential applications of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a building block for the synthesis of metal-organic frameworks. In catalysis, further studies are needed to optimize the synthesis of chiral catalysts using 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a ligand. Overall, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has great potential for further development and exploration in various fields.
Synthesemethoden
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine can be synthesized through a multi-step process involving the condensation of 2,4-dibromo-5-methylbenzenesulfonyl chloride with morpholine. This process results in the formation of a white crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a ligand for the synthesis of chiral catalysts.
Eigenschaften
IUPAC Name |
4-(2,4-dibromo-5-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDHKJMNNCVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)

